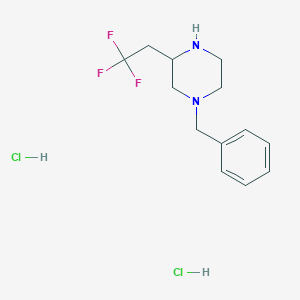

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride

Description

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride is a fluorinated piperazine derivative characterized by a benzyl group at the 1-position and a 2,2,2-trifluoroethyl substituent at the 3-position of the piperazine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, though the reasons remain unspecified .

Properties

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11;;/h1-5,12,17H,6-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTJAGHGOJUJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 2,2,2-trifluoroethylamine.

Reaction Conditions: The reaction between benzyl chloride and 2,2,2-trifluoroethylamine is carried out in the presence of a base, such as sodium hydroxide, to form the intermediate 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

Chemistry

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethyl group enhances lipophilicity, making it a valuable building block in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Converts ketone groups to alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Forms various substituted derivatives | Sodium hydride, Potassium tert-butoxide |

Biology

Research has indicated that this compound exhibits potential biological activity. It is being investigated for its interactions with biomolecules and its therapeutic properties.

Mechanism of Action

The trifluoroethyl group may facilitate interactions with lipid membranes and proteins, while the piperazine ring could modulate receptor or enzyme activity.

Table 2: Biological Activities of this compound

Medicine

The compound is explored for its therapeutic properties, particularly as a precursor for drug development. Its structural features suggest potential applications in treating various conditions.

Case Study: Anticancer Mechanism

A study demonstrated that this compound induces apoptosis via the intrinsic pathway in several cancer cell lines.

Table 3: Cell Lines Tested for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Dihydrochloride and Analogues

Substituent Effects on Pharmacological Activity

- Trifluoroethyl vs. Trifluoromethylphenyl : The target compound’s trifluoroethyl group on the piperazine nitrogen introduces conformational flexibility and enhanced lipophilicity compared to TFMPP’s rigid trifluoromethylphenyl substituent. This may improve blood-brain barrier penetration but reduce receptor specificity .

- Benzyl vs. Aromatic Substitutions : The benzyl group in BZP and the target compound confers affinity for dopamine transporters, whereas aryl substituents (e.g., in TFMPP, mCPP) favor serotonin receptor binding .

Fluorine Impact on Physicochemical Properties

Fluorination increases metabolic stability and lipophilicity.

Biological Activity

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a trifluoroethyl moiety. This unique structure is believed to influence its biological activity through enhanced lipophilicity and receptor interactions.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Alkylation of piperazine with benzyl chloride.

- Nucleophilic substitution to introduce the trifluoroethyl group.

- Oxidation to form ketone functionalities.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In vitro studies have shown that derivatives of piperazine compounds can inhibit cancer cell proliferation. For example:

- IC50 values against human breast cancer cells (MDA-MB-231 and MCF-7) were reported between 19.9 µM to 75.3 µM .

- Compounds structurally related to this piperazine derivative demonstrated significant antiproliferative effects across various cancer cell lines, suggesting potential as anticancer agents.

The compound's mechanism may involve interaction with specific molecular targets:

- The trifluoroethyl group enhances membrane permeability, facilitating interaction with lipid membranes.

- The piperazine ring can modulate enzyme activity or receptor binding, impacting signaling pathways related to cell growth and apoptosis.

Toxicity and Safety Profile

Safety assessments indicate that the compound may cause skin and eye irritation, as well as respiratory issues upon exposure. The GHS classification highlights:

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Notable Activity | IC50 (µM) |

|---|---|---|---|

| 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine | Piperazine with trifluoroethyl | Anticancer | 19.9 - 75.3 |

| Benzoylpiperidine | Similar core structure | MAGL Inhibitor | 0.84 - 80 |

| 1-Benzyl-4-(2,2,2-trifluoro-ethyl)-piperazine | Different substitution pattern | Antiproliferative | Varies |

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

- Study on Antiproliferative Effects : Research indicated that modifications in the piperazine structure could enhance anticancer activity. The introduction of specific substituents improved binding affinity and selectivity for cancer cell receptors .

- MAGL Inhibition Studies : A study on related benzoylpiperidine compounds revealed their potential as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.